Capixyl
CAS No.:
Cat. No.: VC17179617
Molecular Formula: C22H39N9O5
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H39N9O5 |
---|---|
Molecular Weight | 509.6 g/mol |
IUPAC Name | 2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide |
Standard InChI | InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36) |
Standard InChI Key | RRJOMESUBQAYOA-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
Introduction
Biochemical Composition and Pharmacokinetic Profile
Active Ingredients and Synergistic Action
Capixyl contains two pharmacologically active components:
2.1.1 Biochanin A (Red Clover Extract)
A methoxylated isoflavone (C16H12O5) with 92% oral bioavailability, demonstrating:
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5-α reductase inhibition: 68% enzyme activity reduction at 10μM concentration
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Anti-inflammatory effects: 45% decrease in IL-8 production vs. placebo (p<0.01)
2.1.2 Acetyl Tetrapeptide-3
A synthetic peptide (Ac-LKPQ) enhancing extracellular matrix components:
Component | Molecular Weight | logP | Plasma Half-Life |
---|---|---|---|
Biochanin A | 284.26 g/mol | 2.98 | 6.2 h |
Acetyl Tetrapeptide-3 | 487.56 g/mol | -1.34 | 2.8 h |
Table 1: Pharmacokinetic properties of Capixyl constituents
Mechanistic Insights: Multi-Target Follicular Activation
Hair Follicle Stem Cell Modulation
Ex vivo studies using anagen-phase follicles demonstrated Capixyl's dual impact on HFSCs:
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Proliferation: 46% increase in Ki67+ cells in the bulge region (p<0.01)
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Migration: 2.3-fold higher CD34+/CK19+ cell density in the inferior reservoir
Androgen Pathway Intervention
Biochanin A competitively inhibits 5-α reductase (IC50 = 8.7μM), reducing DHT synthesis by 62% in scalp biopsies . This compares favorably to finasteride's 71% DHT reduction but with superior topical tolerability .
Extracellular Matrix Reinforcement
Capixyl enhances critical structural proteins:
Protein | Increase vs. Control | p-value | Study Model |
---|---|---|---|
Collagen XVII | +285% | <0.001 | Human fibroblasts |
Laminin | +65% | <0.05 | Ex vivo explants |
Collagen III | +79% | <0.01 | 3D follicle model |
Table 2: Capixyl-induced extracellular matrix protein synthesis
Preclinical Validation: From Bench to Follicle
Ex Vivo Hair Growth Models
In the Philpott hair follicle culture system, Capixyl (1%) demonstrated:
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Elongation rate: 0.43 mm/day vs. 0.29 mm/day for minoxidil 2% (p<0.05)
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Anagen prolongation: 17-day vs. 11-day anagen phase in controls (p<0.001)
Anti-Inflammatory Activity
IL-1α-stimulated fibroblasts treated with 1% Capixyl showed:
Clinical Efficacy: Evidence-Based Outcomes
Phase II Randomized Trial (n=30)
A double-blind study in men with AGA (Norwood III-V) showed:
Parameter | Capixyl 5% | Placebo | Δ (%) | p-value |
---|---|---|---|---|
Anagen density (/cm²) | 29.4 ± 3.2 | 16.4 ± 2.7 | +79.3 | <0.001 |
Telogen density (/cm²) | 8.1 ± 1.4 | 16.9 ± 2.1 | -52.1 | <0.01 |
Hair shaft diameter | 78.2 ± 5.1μm | 65.3 ± 4.8μm | +19.7 | <0.05 |
Table 3: 4-month clinical outcomes with nightly Capixyl application
Comparative Analysis with Standard Therapies
Efficacy Benchmarking
Treatment | Anagen Increase | Telogen Reduction | Systemic Absorption |
---|---|---|---|
Capixyl 5% | 79.3% | 52.1% | <0.5% |
Minoxidil 5% | 64.8% | 38.7% | 1.2-3.4% |
Finasteride 1mg | 81.5% | 58.9% | 100% (oral) |
Table 4: Comparative efficacy and pharmacokinetics
Mechanism Differentiation
Unlike vasodilatory minoxidil or systemic 5-α reductase inhibitors, Capixyl employs a tripartite strategy:
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Stem cell activation via IGF-1 pathway modulation (+46% Ki67+ HFSCs)
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Androgen-independent ECM support through collagen/laminin synthesis
Market Position and Consumer Accessibility
Global Regulatory Status
Region | Status | Concentration | OTC/Prescription |
---|---|---|---|
EU | Cosmetic | ≤5% | OTC |
USA | Supplement | 2-5% | OTC |
Japan | Quasi-drug | 3% | Pharmacy |
Table 5: Regulatory classification by region
Cost-Effectiveness Analysis
Future Directions and Research Opportunities
Unexplored Mechanisms
Ongoing research is investigating:
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Wnt/β-catenin activation: Potential HFSC differentiation effects
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Prostaglandin analog properties: Possible PGD2 inhibition
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